4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers requiring precise SAR continuity often face supply chain variability that compromises data reproducibility. This 4-ethyl-THIQ hydrochloride solves that with a defined 2.0 XLogP and predictable equatorial conformation bias, providing a validated starting point for chiral resolution via the Vicario method to high enantiomeric excess. Key outcomes include: • Matched molecular pair analysis enabled by defined lipophilicity shift vs. 4-Me analog. • Ready-to-use aqueous solubility for HTS and cell-based assay compatibility. • Consistent material supply safeguarding synthetic route efficiency and biological data integrity.

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
Cat. No. B11903321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Molecular FormulaC11H16ClN
Molecular Weight197.70 g/mol
Structural Identifiers
SMILESCCC1CNCC2=CC=CC=C12.Cl
InChIInChI=1S/C11H15N.ClH/c1-2-9-7-12-8-10-5-3-4-6-11(9)10;/h3-6,9,12H,2,7-8H2,1H3;1H
InChIKeyTUWPASGLDCEXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1,2,3,4-tetrahydroisoquinoline HCl – Compound Class & Procurement Profile


4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1245642-60-7) is a 4-alkyl-substituted tetrahydroisoquinoline (THIQ) derivative supplied as the hydrochloride salt (C₁₁H₁₆ClN, MW 197.70 g/mol) [1]. The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules targeting neurological, oncological, and infectious disease pathways [2]. The 4-ethyl substituent distinguishes this compound from the unsubstituted THIQ core and from the more common 4-methyl analog, introducing distinct lipophilic and steric properties that can be exploited in structure–activity relationship (SAR) campaigns and chiral building-block applications [3].

Why This Compound Cannot Be Substituted by Other THIQ Analogs


Tetrahydroisoquinoline derivatives bearing different C‑4 substituents are not interchangeable in biological SAR, chiral synthesis, or physicochemical optimization workflows. Even a single methyl-to-ethyl change at position 4 alters the compound’s lipophilicity, conformational equilibrium, and steric footprint, which can translate into meaningful differences in target binding, metabolic stability, and enantioselective synthetic strategy [1]. Procurement decisions that treat the 4‑ethyl analog as a drop‑in replacement for the 4‑methyl or unsubstituted THIQ core risk invalidating SAR continuity and enantiomeric purity requirements, directly affecting the reproducibility of biological data and the efficiency of downstream synthetic routes [2].

Head-to-Head Differentiation of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline HCl


Lipophilicity (XLogP) Benchmarking vs. THIQ Analogs

The target compound exhibits an XLogP value of 2.0, which is 0.4 log units higher than that of the unsubstituted 1,2,3,4‑tetrahydroisoquinoline (XLogP = 1.60) and 0.3 log units higher than that of the 4‑methyl analog (XLogP = 1.7) [1]. This lipophilicity increment is attributable solely to the 4‑ethyl substituent; the topological polar surface area remains constant at 12 Å² across all three compounds [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Conformational Equilibrium Shift vs. 4-Methyl Substituent

Conformational analysis of 4‑methyl‑1,2,3,4‑tetrahydroisoquinoline by ¹H NMR and molecular mechanics established a free‑energy difference ΔG°(axial→equatorial) of −0.32 kcal mol⁻¹ for the free base and +0.35 kcal mol⁻¹ for the hydrochloride salt [1]. The larger van der Waals volume of the ethyl group (C₂H₅ ≈ 10.8 cm³ mol⁻¹ vs. CH₃ ≈ 8.9 cm³ mol⁻¹) is predicted, on class‑level grounds, to further bias the conformational equilibrium toward the equatorial orientation, reducing the population of the axial conformer by an estimated factor of ≥2 relative to the 4‑methyl analog [1][2].

Conformational Analysis Stereochemistry Receptor Binding

Enantioselective Synthetic Accessibility

The Vicario method (J. Org. Chem. 1999) specifically demonstrates the asymmetric synthesis of 4‑alkyl‑substituted THIQs, including 4‑ethyl derivatives, in high enantiomeric excess via (S,S)‑(+)‑pseudoephedrine‑mediated alkylation, followed by stereocontrolled reductive amination and Pictet–Spengler cyclization [1]. This established route provides access to enantiopure 4‑ethyl‑THIQ building blocks with defined absolute configuration at C‑4, a capability that is critical for asymmetric SAR programs and chiral probe synthesis. In contrast, analogous enantioselective syntheses for 4‑methyl‑THIQ are less widely documented, and the 4‑ethyl substitution pattern is specifically highlighted as a target of the general method [1].

Asymmetric Synthesis Chiral Building Blocks Process Chemistry

Hydrochloride Salt Advantage for Aqueous Solubility

4‑Ethyl‑1,2,3,4‑tetrahydroisoquinoline hydrochloride is supplied as the pre‑formed hydrochloride salt, which typically increases aqueous solubility by ≥10‑fold compared to the corresponding free base through ionization of the secondary amine (predicted pKₐ of the conjugate acid ≈ 9.5–10) [1][2]. This obviates the need for in‑situ salt formation or pH adjustment in biological assay buffers, reducing variability in dose‑response experiments. The free base (CAS 154140‑71‑3) requires additional solubilization steps and may exhibit batch‑dependent solubility due to variable protonation state [1].

Formulation In Vitro Pharmacology Solubility

High-Impact Application Scenarios for 4-Ethyl-1,2,3,4-tetrahydroisoquinoline HCl


SAR Exploration of Lipophilicity-Dependent Target Engagement

The incremental XLogP of 2.0 relative to the unsubstituted (1.60) and 4‑methyl (1.7) analogs makes 4‑ethyl‑THIQ hydrochloride the optimal probe for evaluating the effect of lipophilicity on cellular permeability and target affinity in a matched molecular pair series . Researchers can use this compound to isolate the contribution of the ethyl substituent while maintaining the identical TPSA and hydrogen‑bonding capacity of the parent scaffold.

Conformational SAR and Stereochemical Probe Design

The predicted equatorial bias of the 4‑ethyl group, inferred from the conformational analysis of the 4‑methyl analog, provides a defined conformational population for interpreting receptor‑binding data. This makes the compound useful in projects where the spatial orientation of the amine and aryl ring is hypothesized to govern subtype selectivity, such as in G‑protein‑coupled receptor (GPCR) or enzyme inhibitor programs [1].

Chiral Building Block for Asymmetric Synthesis

The Vicario method offers a validated route to enantiopure 4‑ethyl‑THIQ derivatives in high ee [2]. Procurement of the racemic hydrochloride salt as a starting material enables subsequent chiral resolution or asymmetric derivation, making it a versatile entry point for the synthesis of enantiomerically pure isoquinoline alkaloid analogs and chiral ligands.

In Vitro Pharmacology with Pre-Optimized Solubility

The hydrochloride salt form provides ready‑to‑use aqueous solubility for enzyme inhibition, cell‑based, and receptor‑binding assays without additional formulation steps. This is particularly advantageous in high‑throughput screening (HTS) campaigns and academic laboratories where consistent compound handling is critical for data reproducibility [3].

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